3-メチル-1-ブチン

概要

説明

Synthesis Analysis

The synthesis of 3-Methyl-1-butyne and its derivatives involves innovative methods and reactions. A new synthetic method for 3-chloro-3-methyl-1-butyne introduces it in 31.2% yield from 2-methyl-3-butyn-2-ol and thionyl chloride with zinc chloride as a catalyst, showcasing the complexity and precision required in its synthesis (Zhang Li-zhi, 2007).

Molecular Structure Analysis

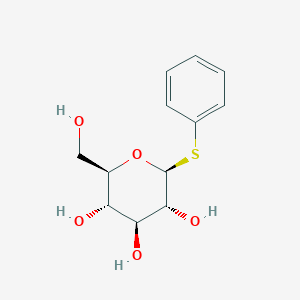

The molecular structure of 3-Methyl-1-butyne has been explored through various studies, including microwave spectrum analysis which provides insights into its structural parameters like bond lengths and angles, contributing to the understanding of its reactivity and properties (Alan R. Mochel et al., 1973).

Chemical Reactions and Properties

3-Methyl-1-butyne undergoes various chemical reactions, highlighting its reactivity and potential for synthesis. For example, the crossed molecular beam reactions of the methylidyne radical with 1,3-butadiene, leading to the formation of cyclic products, demonstrate its reactivity and the possibility of forming complex molecular structures under specific conditions (Chao-Zheng He et al., 2020).

Physical Properties Analysis

The physical properties of 3-Methyl-1-butyne, such as its dipole moment and internal rotation barriers, have been thoroughly studied. The microwave spectrum analysis provides detailed information about its structural parameters and physical properties, enhancing the understanding of its behavior in various chemical environments (Alan R. Mochel et al., 1973).

Chemical Properties Analysis

The chemical properties of 3-Methyl-1-butyne, including its reactivity towards different reagents and conditions, have been the focus of several studies. Its interaction with the methylidyne radical, leading to the formation of various cyclic and acyclic products, illustrates its complex chemical behavior and the potential for synthetic applications (Chao-Zheng He et al., 2020).

科学的研究の応用

医薬品中間体

3-メチル-1-ブチン: は、様々な医薬品化合物の合成における中間体として役立ちます。 末端アルキン基は反応性が高く、複雑な分子の構築に不可欠な炭素-炭素結合を形成するために使用できます .

化粧品業界

この化合物は、香料やその他の化粧品製品に見られる化合物を生成する合成化学反応への関与により、化粧品業界で使用されています .

ヒドロシリル化反応

化学研究では、3-メチル-1-ブチンはフェニルシランとのヒドロシリル化反応を受けます。 このプロセスは、様々な用途のために、有機分子にケイ素含有基を付加するために不可欠です .

シクロヘプタジエンの合成

これは、官能基化されたシクロヘプタジエンを合成するためのルテニウム触媒反応において、反応物として機能します。 これらの7員環は、新しい材料や医薬品の開発において重要です .

多成分ピロール合成

3-メチル-1-ブチン: は、チタン触媒[2+2+1]多成分反応において、ピロールの合成に使用されます。ピロールは、ヘテロ環式芳香族有機化合物です。 ピロールは、多くの生物活性分子中に存在するため、医薬品化学において重要です .

天然物合成の前駆体

この化合物は、(+)-フロンドシンA、(−)-シトリナジンA、(+)-シトリナジンB、およびコラックスニオライドAなどの天然物の全合成における前駆体です。 これらの合成は、これらの複雑な分子の生物活性に関する研究や新しい薬物の開発に不可欠です .

作用機序

Target of Action

3-Methyl-1-butyne, also known as 3-Methylbut-1-yne, is a terminal alkyne . It is primarily used as a reactant in various chemical reactions . It doesn’t have a specific biological target but serves as a building block in the synthesis of more complex molecules .

Mode of Action

3-Methyl-1-butyne undergoes various chemical reactions due to its terminal alkyne group . For instance, it can participate in a hydrosilylation reaction using phenylsilane . It can also be used in the ruthenium-catalyzed synthesis of functionalized cycloheptadienes and titanium-catalyzed [2+2+1] multicomponent pyrrole synthesis .

Biochemical Pathways

As a chemical reactant, 3-Methyl-1-butyne is involved in several synthetic pathways. It is used as a precursor in the total syntheses of (+)-frondosin A, (−)-citrinadin A, (+)-citrinadin B, and coraxeniolide A . It can also be used to prepare maleimide-fused cyclopentenones by reacting with N-substituted maleimides via a Co2(CO)8-mediated Pauson−Khand reaction .

Result of Action

The result of 3-Methyl-1-butyne’s action is the formation of new compounds through chemical reactions . For example, it can be used to synthesize functionalized cycloheptadienes and serve as an intermediate in the total synthesis of various complex molecules .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-methylbut-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8/c1-4-5(2)3/h1,5H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USCSRAJGJYMJFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

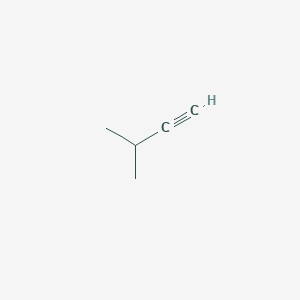

CC(C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40208528 | |

| Record name | 3-Methylbut-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

598-23-2 | |

| Record name | 3-Methyl-1-butyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylbut-1-yne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylbut-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbut-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLBUT-1-YNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JG5EYU99C4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 3-methyl-1-butyne?

A1: The molecular formula of 3-methyl-1-butyne is C5H8, and its molecular weight is 68.12 g/mol.

Q2: Are there any notable spectroscopic features of 3-methyl-1-butyne?

A2: Yes, studies have characterized its infrared, Raman, and far-infrared spectra. [] This data, along with ab initio calculations, helps understand its vibrational modes and internal rotation. []

Q3: Is there information available about the compatibility of 3-methyl-1-butyne with other materials?

A3: While the provided research doesn't delve deeply into material compatibility, it's important to consider its reactivity when choosing materials. As an alkyne, it can undergo various reactions, particularly with electrophiles and in the presence of catalysts. Always consult compatibility charts and perform appropriate testing.

Q4: Can 3-methyl-1-butyne act as a building block in organic synthesis?

A4: Absolutely! 3-Chloro-3-methyl-1-butyne, a derivative, is a versatile reagent. It's used in synthesizing naturally occurring acetylchromenes, [] a Vitamin E precursor, [] and even the natural product Mollugin. []

Q5: Does 3-methyl-1-butyne play a role in any catalytic processes?

A5: While not directly acting as a catalyst, research highlights its use in studying catalytic reactions. For instance, its reaction with a ruthenium complex yields insights into allenyl to alkenylcarbyne tautomerization. []

Q6: Have there been any computational studies on 3-methyl-1-butyne?

A6: Yes, ab initio calculations have been employed to study its structure, vibrational frequencies, and internal rotation. [, ] This computational data complements experimental findings and aids in interpreting spectroscopic information.

Q7: How do structural modifications of 3-methyl-1-butyne derivatives affect their activity?

A7: Research on acetylenic alcohols as corrosion inhibitors reveals that replacing the acetylenic hydrogen with halogens, especially iodine, enhances their protective action on nickel. [] This highlights the impact of structural changes on activity.

Q8: Are there examples of SAR studies involving 3-methyl-1-butyne in a medicinal chemistry context?

A8: The synthesis and cytotoxic activity evaluation of benzopyranoxanthone analogues, incorporating a 3-methyl-1-butyne derived moiety, demonstrate SAR principles. [, ] These studies highlight how structural variations within this class influence their antiproliferative activity.

Q9: Is there specific information available on SHE regulations concerning 3-methyl-1-butyne?

A9: While the provided research doesn't explicitly address SHE regulations, it's crucial to handle all chemicals with caution. Always consult Safety Data Sheets (SDS) and follow appropriate laboratory safety protocols.

Q10: What analytical techniques are commonly employed in studying 3-methyl-1-butyne and its derivatives?

A10: Various methods are utilized, including:

- Gas chromatography-mass spectrometry (GC-MS): For analyzing reaction products and identifying byproducts. []

- Nuclear magnetic resonance (NMR): To confirm the structures of synthesized compounds. [, , ]

- Infrared (IR) and Raman spectroscopy: For studying vibrational modes and structural characteristics. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Phenanthro[4,5-bcd]thiophene](/img/structure/B31099.png)

![ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B31117.png)

![Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B31121.png)

![Tert-butyl [4-(benzyloxy)phenyl]acetate](/img/structure/B31126.png)